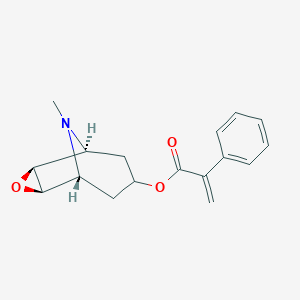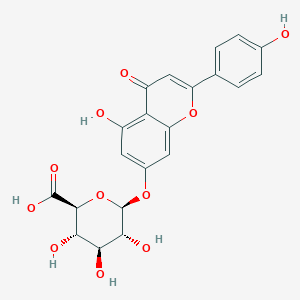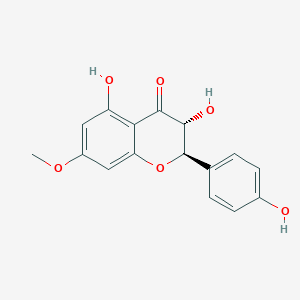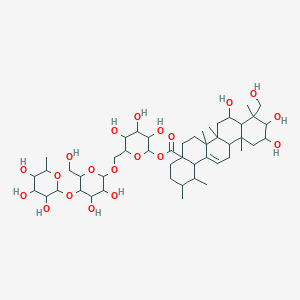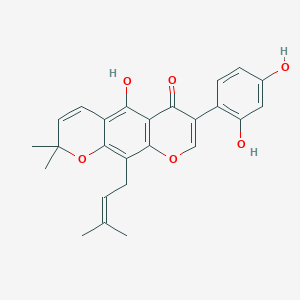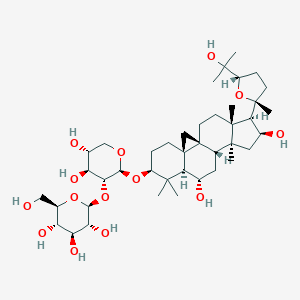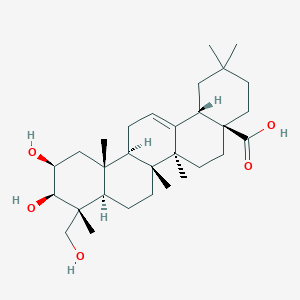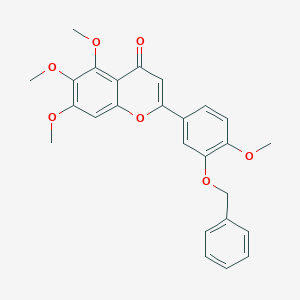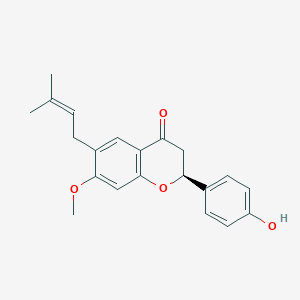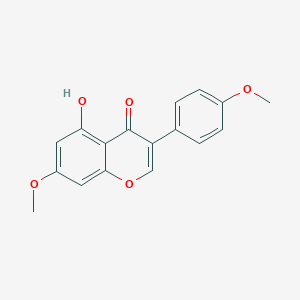
7,4'-Dimethoxy-5-hydroxyisoflavone
Overview
Description
Biochanin A, 7-Methyl Ether: is a naturally occurring isoflavone, primarily found in plants such as red clover, chickpeas, and other legumes . It is known for its various biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, and neuroprotective effects . This compound is a derivative of genistein, another well-known isoflavone, and is often studied for its potential health benefits .
Scientific Research Applications
Biochanin A, 7-Methyl Ether has a wide range of scientific research applications, including:
Safety and Hazards
Future Directions
Mechanism of Action
Biochanin A, 7-Methyl Ether exerts its effects through several molecular targets and pathways. It acts as a ligand for the aryl hydrocarbon receptor and modulates estrogen receptors, particularly the ER-β estrogen receptors . It also affects various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis . Additionally, it induces sulfotransferases for xenobiotic detoxification, contributing to its cancer preventive effects .
Biochemical Analysis
Biochemical Properties
7-O-Methylbiochanin A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate the nuclear transcription factor erythroid 2-related factor (Nrf2), which is involved in the cellular defense system against oxidative stress . The nature of these interactions involves the enhancement of Nrf2 stabilization, blockage of Nrf2 ubiquitination, and Nrf2 phosphorylation by various kinases .
Cellular Effects
7-O-Methylbiochanin A exerts significant effects on various types of cells and cellular processes. It influences cell function by activating the Nrf2 signaling pathway, which in turn upregulates the intracellular antioxidant capacity . This compound has been shown to protect human lung epithelial Beas-2B cells against sodium arsenite-induced cytotoxicity in an Nrf2-dependent manner .
Molecular Mechanism
The molecular mechanism of action of 7-O-Methylbiochanin A involves its binding interactions with biomolecules and changes in gene expression. It activates the Nrf2 signaling pathway, which leads to the upregulation of intracellular antioxidant capacity . This is achieved through the enhancement of Nrf2 stabilization, blockage of Nrf2 ubiquitination, and Nrf2 phosphorylation by various kinases .
Temporal Effects in Laboratory Settings
The effects of 7-O-Methylbiochanin A change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it has been shown to have a protective effect against oxidative damage in human lung epithelial cells .
Metabolic Pathways
7-O-Methylbiochanin A is involved in various metabolic pathways. It is a derivative of genistein and is converted into genistein during metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Biochanin A, 7-Methyl Ether can be synthesized through several chemical routes. One common method involves the use of phloroglucinol as a starting material. The synthesis proceeds through a series of steps, including a Friedel-Crafts reaction, which results in an intermediate product. This intermediate undergoes cyclization to form Biochanin A, 7-Methyl Ether .
Industrial Production Methods: Industrial production of Biochanin A, 7-Methyl Ether typically involves extraction from natural sources such as red clover and chickpeas. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Biochanin A, 7-Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of dihydro derivatives .
Comparison with Similar Compounds
Biochanin A, 7-Methyl Ether is similar to other isoflavones such as genistein and daidzein. it has unique properties that distinguish it from these compounds:
Genistein: Both compounds are derived from similar sources and have overlapping biological activities.
Daidzein: This compound is another isoflavone with similar biological activities.
List of Similar Compounds:
- Genistein
- Daidzein
- Formononetin
- Glycitein
Properties
IUPAC Name |
5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187684 | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34086-51-6 | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant is 7-O-Methylbiochanin A found in and what other compounds were isolated alongside it?
A1: 7-O-Methylbiochanin A, also known as 8-C-geranyl-7-O-methylbiochanin A, was newly isolated from the roots of the Dalbergia paniculata plant. [] This finding was significant as it was the first time this particular geranylated isoflavone had been identified. Alongside this new compound, researchers also isolated three known compounds: olibergin B, biochanin A, and dehydrodeguelin. []
Q2: How was the structure of 7-O-Methylbiochanin A confirmed?
A2: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of the newly discovered 7-O-Methylbiochanin A. This included employing both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [] This allowed them to determine the compound's structural features and confirm its identity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


